Benzylamine, N-octyl-
Overview
Description
“Benzylamine, N-octyl-” is an organic compound that belongs to the class of phenylmethylamines . These are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by a methanamine .
Synthesis Analysis
The synthesis of benzylamines can be achieved through several methods. One of the main industrial routes is the reaction of benzyl chloride and ammonia . It can also be produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel . A series of novel benzylamines was synthesized by reductive amination from halogen-substituted benzyloxybenzaldehyde derivatives and 6-methylhept-2-yl amine or n-octylamine .Molecular Structure Analysis
The molecular formula of “Benzylamine, N-octyl-” is C20H35N . It has an average mass of 289.499 Da and a monoisotopic mass of 289.276947 Da .Chemical Reactions Analysis
Benzylamines are fundamental building blocks for the preparation of several target molecules such as N-benzylidenes by aerobic oxidative condensation, pyrimidine amides, benzylamine enaminone derivatives, benzazetidine, oxazoles, benzimidazolium salts, and chiral ligand . A novel photocatalytic selective oxidative transformation of amines to imines using water as a primary oxidant is achieved under oxygen-free conditions .Physical and Chemical Properties Analysis
“Benzylamine, N-octyl-” has a density of 0.9±0.1 g/cm3, a boiling point of 367.3±11.0 °C at 760 mmHg, and a flash point of 158.5±16.2 °C . It has 1 H bond acceptor, 0 H bond donors, and 13 freely rotating bonds .Scientific Research Applications
Synthesis Methodologies and Catalysis :
- Benzylamines, including N-octyl-benzylamine, are synthesized using novel, sustainable catalytic methodologies. A study by Yan, Feringa, and Barta (2016) demonstrates the use of homogeneous iron complexes for the construction of a variety of benzylamines through the direct coupling of benzyl alcohols with simpler amines. This methodology is significant for the synthesis of pharmaceutically active compounds (Yan, Feringa, & Barta, 2016).
Biosynthetic Pathways and Green Chemistry :
- Pandey, Casini, Voigt, and Gordon (2021) report a four-step biosynthetic pathway for benzylamine production from phenylpyruvate. This novel pathway offers a greener alternative to chemical production, reducing toxic waste streams and demonstrating the potential for sustainable production of benzylamine (Pandey et al., 2021).
Applications in Organic Synthesis and Pharmaceuticals :
- Tashrifi, Khanaposhtani, Larijani, and Mahdavi (2021) discuss the use of benzylamines in the synthesis of various N-heterocyclic compounds, which are crucial in pharmaceutics and synthetic organic chemistry. They highlight the increasing focus on oxidative reactions of benzylamines for N-heterocycle synthesis (Tashrifi et al., 2021).
Photovoltaic Applications :
- Wang, Geng, Zhou, Fang, Tong, Loi, Liu, and Zhao (2016) explore the use of benzylamine as a surface passivation molecule in the field of solar energy. They demonstrate that benzylamine-modified formamidinium lead iodide perovskite films enhance the moisture-resistance and electronic properties of solar cells, achieving high efficiency and stability (Wang et al., 2016).
Mechanism of Action
Target of Action
Benzylamine, N-octyl- is a type of benzylamine, a class of organic compounds known as phenylmethylamines . These compounds contain a phenylmethylamine moiety, which consists of a phenyl group substituted by an methanamine . The primary targets of benzylamine are the enzymes Trypsin-1 and Trypsin-2 in humans .
Mode of Action
For instance, benzylamine derivatives have been found to inhibit squalene epoxidase in ergosterol biosynthesis . This interaction disrupts the normal function of the target enzymes, leading to changes in cellular processes.
Biochemical Pathways
Benzylamine, N-octyl- may affect several biochemical pathways. For instance, benzylamine derivatives have been found to interfere with the fungal cell membrane function . Additionally, benzylamine occurs biologically from the action of the N-substituted formamide deformylase enzyme, which is produced by Arthrobacter pascens bacteria . This hydrolase catalyses the conversion of N-benzylformamide into benzylamine with formate as a by-product .
Pharmacokinetics
It’s known that benzylamine is absorbed within 2 hours of administration, has a half-life of 210–327 hours, and an accumulation ratio of 138–152 . These properties suggest that Benzylamine, N-octyl- may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
It’s known that benzylamine derivatives can have antimycotic activity . This suggests that Benzylamine, N-octyl- may also have potential antimycotic effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-benzyloctan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15/h7-9,11-12,16H,2-6,10,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYPROVLGPMATH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168157 | |
Record name | Benzylamine, N-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1667-16-9 | |
Record name | N-Octylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1667-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylamine, N-octyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylamine, N-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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